molecular formula C10H10BrNOS2 B1377783 [5-(Aminomethyl)-2-thienyl](2-thienyl)methanone hydrobromide CAS No. 1448046-01-2

[5-(Aminomethyl)-2-thienyl](2-thienyl)methanone hydrobromide

Cat. No.: B1377783
CAS No.: 1448046-01-2
M. Wt: 304.2 g/mol
InChI Key: JCSIGWKSIPLWST-UHFFFAOYSA-N
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Description

5-(Aminomethyl)-2-thienylmethanone hydrobromide is a chemical compound that belongs to the class of thiophene derivatives Thiophene is a five-membered heterocyclic compound containing sulfur

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Aminomethyl)-2-thienylmethanone hydrobromide typically involves the condensation reaction of thiophene derivatives. One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . This reaction is carried out under mild conditions and results in the formation of aminothiophene derivatives.

Industrial Production Methods

Industrial production of thiophene derivatives, including 5-(Aminomethyl)-2-thienylmethanone hydrobromide, often involves large-scale condensation reactions. These reactions are optimized for high yield and purity, using catalysts and controlled reaction conditions to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

5-(Aminomethyl)-2-thienylmethanone hydrobromide undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This compound can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic conditions.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as halides or amines in the presence of a base.

Major Products Formed

    Oxidation: Thiophene oxides.

    Reduction: Reduced thiophene derivatives.

    Substitution: Various substituted thiophene compounds.

Scientific Research Applications

5-(Aminomethyl)-2-thienylmethanone hydrobromide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(Aminomethyl)-2-thienylmethanone hydrobromide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Aminomethyl)-2-thienylmethanone hydrobromide is unique due to its specific structure, which imparts distinct chemical and biological properties

Properties

IUPAC Name

[5-(aminomethyl)thiophen-2-yl]-thiophen-2-ylmethanone;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NOS2.BrH/c11-6-7-3-4-9(14-7)10(12)8-2-1-5-13-8;/h1-5H,6,11H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCSIGWKSIPLWST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(=O)C2=CC=C(S2)CN.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrNOS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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